Ethyl 2-(fluoromethyl)isonicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

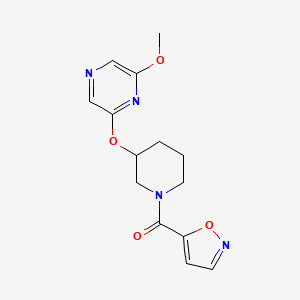

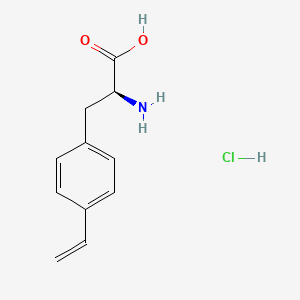

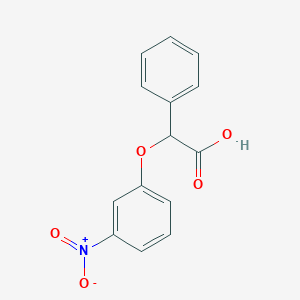

Ethyl 2-(fluoromethyl)isonicotinate is a chemical compound with the empirical formula C9H10FNO2 and a molecular weight of 183.18 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10FNO2/c1-2-13-9(12)7-3-4-11-8(5-7)6-10/h3-5H,2,6H2,1H3 .Physical And Chemical Properties Analysis

This compound is a solid compound . More detailed physical and chemical properties were not found in the sources.Scientific Research Applications

Electrical Conductivity and Luminescence

Research has shown that coordination polymers derived from Ethyl 2-(fluoromethyl)isonicotinate and similar isonicotinate derivatives exhibit unique electrical conductivity and strong luminescence properties. The synthesis of coordination polymers with copper iodide and ethyl isonicotinate has been reported to result in materials that demonstrate semiconductor behaviors and strong yellow emissions under specific conditions. This is attributed to the distinct supramolecular architectures and the interaction between the metal center and the ligands, leading to significant electrical conductivity and photoluminescence differences among the synthesized polymers (Hassanein et al., 2015).

Novel Polycondensed Heterocyclic Systems

This compound has been utilized in the regio- and stereospecific cyclization with cyanoacetylenic alcohols to produce novel polycondensed heterocyclic systems. This process highlights the compound's utility in organic synthesis, particularly in creating complex molecular structures under mild conditions, which can be pivotal for pharmaceuticals and materials science (Trofimov et al., 2012).

Enzymatic Synthesis of Isoniazid

In pharmaceutical synthesis, this compound has been involved in the enzymatic synthesis of isoniazid, a critical agent in tuberculosis treatment. The reaction showcases the potential of using ethyl isonicotinate in enzymatic processes for producing important medicinal compounds, indicating a broad applicability in drug synthesis and biotechnological research (Yadav et al., 2005).

Fluorescence Properties in Coordination Polymers

The application of this compound in the synthesis of coordination polymers has also been explored for their fluorescence properties. A one-step solvothermal method has been developed for the preparation of a copper(I) coordination polymer with ethyl isonicotinate, which exhibits fluorescence emission at room temperature. This research paves the way for the development of new fluorescent materials for sensors, imaging, and optoelectronic devices (Tang et al., 2015).

Supramolecular Chemistry

The role of this compound extends into supramolecular chemistry, where it has been used to construct metal-organic frameworks (MOFs) through hydrogen bonding. These MOFs demonstrate significant structural diversity and potential applications in gas storage, separation technologies, and catalysis. The ability to form diverse supramolecular architectures indicates the compound's versatility in designing functional materials (Etaiw & El-bendary, 2010).

Safety and Hazards

Ethyl 2-(fluoromethyl)isonicotinate is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has the hazard statements H301 - H318, meaning it is toxic if swallowed and causes serious eye damage . The precautionary statements are P280 - P301 + P310 - P305 + P351 + P338, indicating that protective gloves/eye protection should be worn, and specific measures should be taken if the substance is ingested or gets in the eyes .

properties

IUPAC Name |

ethyl 2-(fluoromethyl)pyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-2-13-9(12)7-3-4-11-8(5-7)6-10/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDJSYVAJRQUNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)CF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2535330.png)

![N-Phenyl-4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2535331.png)

![2-Chloro-N-(4-fluorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B2535332.png)

![7-Fluoro-1-(4-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2535333.png)